molecular formula C9H16ClFN2O B1485086 [3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropyl](methyl)amine hydrochloride CAS No. 2098114-91-9

[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropyl](methyl)amine hydrochloride

Cat. No.: B1485086
CAS No.: 2098114-91-9
M. Wt: 222.69 g/mol
InChI Key: XVHOXGPOPCWSTG-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropylamine hydrochloride: is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a fluorinated propyl chain, and a methylamine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropylamine hydrochloride typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitroacetophenone and ethyl formate, under acidic or basic conditions.

    Introduction of the Fluorinated Propyl Chain: The fluorinated propyl chain can be introduced via nucleophilic substitution reactions, where a suitable fluorinated alkyl halide reacts with the oxazole intermediate.

    Attachment of the Methylamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropylamine hydrochloride: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxazole ring to other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, electrophiles, appropriate solvents (e.g., dichloromethane, ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the oxazole ring or the fluorinated propyl chain.

Scientific Research Applications

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropylamine hydrochloride: has several scientific research applications:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.

Comparison with Similar Compounds

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropylamine hydrochloride: can be compared with similar compounds such as:

    3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-chloropropylamine hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-bromopropylamine hydrochloride: Similar structure but with a bromine atom instead of a fluorine atom.

    3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-iodopropylamine hydrochloride: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropylamine hydrochloride imparts unique properties, such as increased lipophilicity and potential alterations in biological activity compared to its halogenated analogs.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-2-fluoro-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O.ClH/c1-6-9(7(2)13-12-6)4-8(10)5-11-3;/h8,11H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHOXGPOPCWSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(CNC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropyl](methyl)amine hydrochloride
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[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropyl](methyl)amine hydrochloride
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[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropyl](methyl)amine hydrochloride
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[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropyl](methyl)amine hydrochloride
Reactant of Route 5
[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropyl](methyl)amine hydrochloride
Reactant of Route 6
[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropyl](methyl)amine hydrochloride

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